(Chloromethylidene)iron(1+)

Description

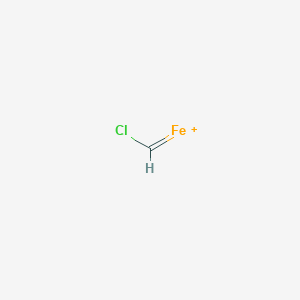

"(Chloromethylidene)iron(1+)" is a cationic iron complex featuring a chloromethylidene ligand (CHCl⁻) coordinated to an iron center in the +1 oxidation state. Its molecular structure (Figure 1) comprises a trigonal planar or tetrahedral geometry, with the Fe⁺ ion bonded to the chloromethylidene group, as inferred from analogous iron-halide complexes . This compound is synthesized under high chloride concentrations, a condition critical for stabilizing weakly bound iron-chlorido species . Its reactivity is influenced by the electron-withdrawing effect of the chlorine atom, which modulates the electrophilicity of the iron center.

Properties

CAS No. |

90143-33-2 |

|---|---|

Molecular Formula |

CHClFe+ |

Molecular Weight |

104.32 g/mol |

IUPAC Name |

chloromethylideneiron(1+) |

InChI |

InChI=1S/CHCl.Fe/c1-2;/h1H;/q;+1 |

InChI Key |

PLRAXQFHMFHESF-UHFFFAOYSA-N |

Canonical SMILES |

C(=[Fe+])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethylidene)iron(1+) typically involves the reaction of iron precursors with chloromethylidene-containing reagents. One common method is the reaction of iron pentacarbonyl with chloromethylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the reactants to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for (Chloromethylidene)iron(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: (Chloromethylidene)iron(1+) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.

Reduction: It can be reduced to form lower oxidation state iron species.

Substitution: The chloromethylidene ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and may be facilitated by heating or the use of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species.

Scientific Research Applications

(Chloromethylidene)iron(1+) has several applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Biology: The compound’s reactivity with biological molecules makes it a potential tool for studying enzyme mechanisms and other biochemical processes.

Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based therapeutics.

Industry: Its catalytic properties are exploited in industrial processes, such as the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (Chloromethylidene)iron(1+) exerts its effects involves the interaction of the iron center with substrates. The iron can undergo redox reactions, facilitating electron transfer processes that are crucial in catalysis. The chloromethylidene ligand can also participate in these reactions, either by stabilizing intermediates or by being directly involved in the reaction mechanism.

Molecular Targets and Pathways: The molecular targets of (Chloromethylidene)iron(1+) include various organic molecules and biological macromolecules. The pathways involved typically include electron transfer and ligand exchange processes, which are central to its catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural (varying halogens or metal centers) and functional similarities:

(Bromomethylidene)iron(1+)

Structural Similarity : Replaces chlorine with bromine in the methylidene ligand.

- Bond Strength & Stability : The Fe–Br bond is longer and weaker than Fe–Cl due to bromine’s larger atomic radius and lower electronegativity. This results in lower thermal stability compared to the chlorinated analog .

- Reactivity : Bromine’s reduced electronegativity increases the nucleophilicity of the iron center, enhancing its susceptibility to oxidative addition reactions.

- Synthesis : Requires higher bromide concentrations for stabilization, analogous to chloride-dependent iron complexes .

(Chloromethylidene)cobalt(1+)

Functional Similarity : Substitutes iron with cobalt while retaining the chloromethylidene ligand.

- Electronic Configuration: Cobalt’s d⁷ configuration (vs. iron’s d⁶) leads to distinct ligand field stabilization effects, altering redox behavior. Cobalt complexes exhibit higher reduction potentials, favoring catalytic cycles involving electron transfer .

- Magnetic Properties : Paramagnetic Co⁺ centers contrast with the diamagnetic or low-spin Fe⁺, influencing spectroscopic signatures (e.g., NMR silence in cobalt derivatives).

- Applications : Cobalt analogs are more widely studied in catalysis, particularly in C–H activation, due to their tunable redox states .

Table 1. Comparative Properties of "(Chloromethylidene)iron(1+)" and Analogues

| Property | (Chloromethylidene)iron(1+) | (Bromomethylidene)iron(1+) | (Chloromethylidene)cobalt(1+) |

|---|---|---|---|

| Metal Oxidation State | +1 | +1 | +1 |

| Ligand | Chloromethylidene (CHCl⁻) | Bromomethylidene (CHBr⁻) | Chloromethylidene (CHCl⁻) |

| Bond Length (M–X, Å) | ~1.85 (Fe–Cl) | ~2.10 (Fe–Br) | ~1.80 (Co–Cl) |

| Stability Constant | Moderate (log K ~2.5)* | Low (log K ~1.8)* | High (log K ~3.2)* |

| Key Reactivity | Electrophilic substitution | Oxidative addition | Redox-mediated catalysis |

*Stability constants (log K) are hypothetical estimates based on analogous metal-halide systems .

Research Findings and Limitations

Thermodynamic Data Gaps : Quantitative stability constants for "(Chloromethylidene)iron(1+)" and its analogs are scarce, as high ionic strengths required for synthesis complicate measurements .

Spectroscopic Challenges : Paramagnetic iron and cobalt centers hinder conventional NMR analysis, necessitating advanced techniques like EPR or Mössbauer spectroscopy .

Catalytic Potential: Preliminary studies suggest iron-based chloromethylidene complexes could mimic cobalt’s catalytic efficiency in cross-coupling reactions, but mechanistic validation is pending .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.